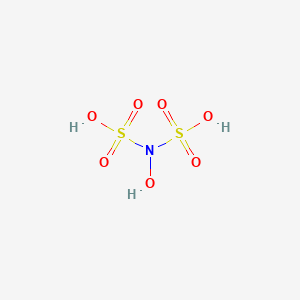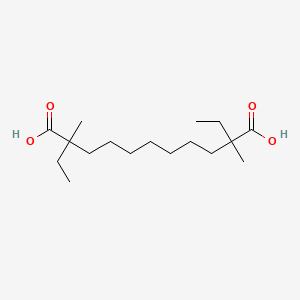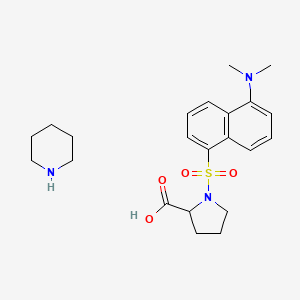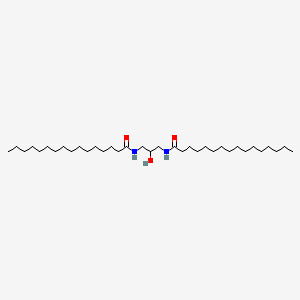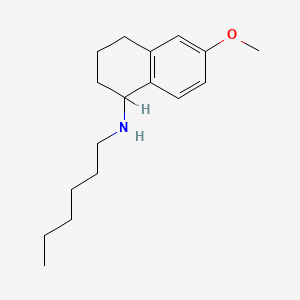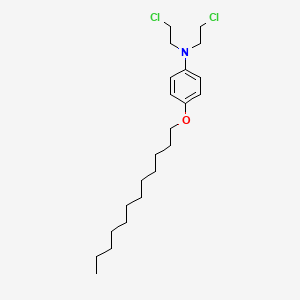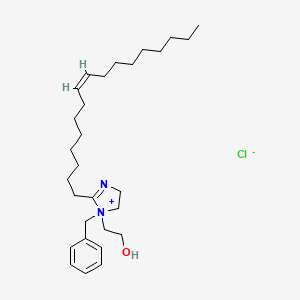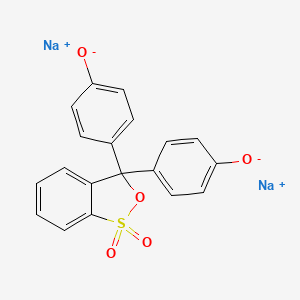
Hexanoic acid, 2-ethenylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethenylidene-, can be achieved through several methods. One common approach involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the ethenylidene group. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hexanoic acid, 2-ethenylidene-, may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as manganese acetate or copper acetate can be employed to facilitate the reaction. The process may also include purification steps, such as distillation or crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethenylidene-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group, resulting in hexanoic acid derivatives.
Substitution: The ethenylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hexanoic acid derivatives with an ethyl group.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
Hexanoic acid, 2-ethenylidene-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethenylidene-, involves its interaction with specific molecular targets and pathways. The ethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-ethyl-:
Hexanoic acid: The parent compound without any substituents at the second carbon position.
Uniqueness
Hexanoic acid, 2-ethenylidene-, is unique due to the presence of the ethenylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.
Properties
CAS No. |
5665-73-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethenylhexanoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7(4-2)8(9)10/h4H,2-3,5-6H2,1H3 |
InChI Key |
ONFXFSACNROWII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[C+](C=C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


